molecular formula C13H26N2S B13952553 2-Imidazolidinethione, 4,4-dimethyl-1-(1,1,3,3-tetramethylbutyl)- CAS No. 64036-88-0

2-Imidazolidinethione, 4,4-dimethyl-1-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B13952553
CAS No.: 64036-88-0
M. Wt: 242.43 g/mol
InChI Key: TUDXUTBWUKMCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione is an organic compound that belongs to the class of imidazolidinethiones. This compound is characterized by its unique structure, which includes a 2-imidazolidinethione core substituted with a 4,4-dimethyl group and a 1-(1,1,3,3-tetramethylbutyl) group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione typically involves the reaction of 4,4-dimethyl-2-imidazolidinethione with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained in high purity through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidinethione ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various imidazolidinethione derivatives

Scientific Research Applications

4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.

    Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized as a stabilizer in polymer production and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and microbial cell membranes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential thiol groups. In microbial cells, it disrupts membrane integrity, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-imidazolidinethione
  • 1,1,3,3-Tetramethylbutyl-2-imidazolidinethione
  • 2-Imidazolidinethione derivatives

Uniqueness

4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazolidinethione derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

64036-88-0

Molecular Formula

C13H26N2S

Molecular Weight

242.43 g/mol

IUPAC Name

4,4-dimethyl-1-(2,4,4-trimethylpentan-2-yl)imidazolidine-2-thione

InChI

InChI=1S/C13H26N2S/c1-11(2,3)8-13(6,7)15-9-12(4,5)14-10(15)16/h8-9H2,1-7H3,(H,14,16)

InChI Key

TUDXUTBWUKMCSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=S)N1)C(C)(C)CC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.